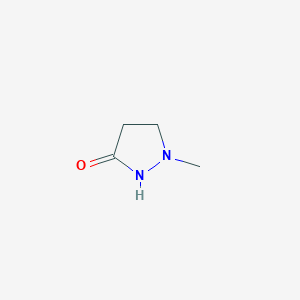

1-Methylpyrazolidin-3-one

Description

Significance of Pyrazolidinone Ring Systems in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. koeichem.comachemblock.com The pyrazolidinone ring, a five-membered system with two adjacent nitrogen atoms and a carbonyl group, is a significant scaffold in this domain.

The importance of the pyrazolidinone core is underscored by its presence in a variety of compounds with notable biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. For instance, well-known derivatives like phenidone (B1221376) have been utilized extensively in photographic development processes due to their strong reducing properties. acs.org Furthermore, the pyrazolidinone framework serves as a versatile building block in synthetic chemistry, enabling the construction of more complex molecules and fused heterocyclic systems. arctomsci.combldpharm.com Researchers utilize these structures to create peptide mimetics and as templates in stereoselective syntheses. nih.gov Their utility extends to industrial applications, such as in the formulation of dyes. molport.com

Historical Context of 1-Methylpyrazolidin-3-one Research

The study of pyrazolidin-3-ones, despite their structural simplicity, is a relatively modern endeavor in the timeline of organic chemistry. The first significant reports on these compounds did not appear until the 1940s. molport.comvulcanchem.com Prior to the mid-20th century, they received little attention. molport.comvulcanchem.com The general and straightforward method for their synthesis involves the treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). molport.comvulcanchem.com

The importance and recognition of pyrazolidinones grew substantially with the discovery of their wide-ranging applications in industry and their diverse biological activities. molport.com Foundational reviews by Dorn in 1981 and later by Claramunt and Elguero in 1991 helped to systematize the chemistry of this class of compounds, marking a period of increased research interest. molport.comvulcanchem.com While the broader history of pyrazolidinones is documented, the specific historical research trajectory for this compound is less distinctly outlined in early literature, with much of the focus being on the parent ring system and other substituted analogues.

Current Research Landscape and Future Directions for Pyrazolidinone Compounds

The contemporary research landscape for pyrazolidinone compounds is dynamic and expanding. A primary focus is on the development of novel and efficient synthetic methodologies. Recent advancements include the use of Horner-Wadsworth-Emmons approaches to synthesize previously unknown substituted pyrazolidinones and the application of modern catalytic systems for their construction. For example, Rh(III)-catalyzed C-H/N-H bond functionalization has been employed to create pyrazolidinone-fused benzotriazines, showcasing a sophisticated strategy for molecular assembly. bldpharm.com

Current investigations are also heavily centered on creating polysubstituted and chiral pyrazolidinones. These complex structures are valuable as organocatalysts and as scaffolds for designing compounds with specific biological functions, including potential cytotoxic agents for therapeutic research. nih.gov

Future research is directed towards several promising avenues. There is a concerted effort to optimize the pyrazolidinone structure to enhance selectivity and potency for various biological targets. This includes the synthesis of novel derivatives for drug discovery and development. arctomsci.com Furthermore, the exploration of pyrazolidinones as precursors for new fused heterocyclic systems continues to be a vibrant area of research, promising to unlock new chemical space and potential applications. bldpharm.comnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10234-80-7 | sigmaaldrich.com |

| Molecular Formula | C₄H₈N₂O | sigmaaldrich.com |

| Molecular Weight | 100.12 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI | 1S/C4H8N2O/c1-6-3-2-4(7)5-6/h2-3H2,1H3,(H,5,7) | sigmaaldrich.com |

| InChI Key | JKZWEWZMYSBQME-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-6-3-2-4(7)5-6/h2-3H2,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZWEWZMYSBQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331365 | |

| Record name | 1-methylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-80-7 | |

| Record name | 1-methylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylpyrazolidin 3 One and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing the pyrazolidin-3-one (B1205042) core often rely on condensation and cyclization reactions involving hydrazines and carbonyl-containing compounds. These approaches are well-documented and provide reliable routes to the target molecules.

Hydrazine-Carbonyl Condensation Strategies

A primary and widely utilized method for constructing the pyrazolidin-3-one ring is through the condensation of hydrazine (B178648) derivatives with α,β-unsaturated carbonyl compounds. arkat-usa.orgmdpi.com This approach typically involves the reaction of a hydrazine, such as methylhydrazine, with an acrylate (B77674) derivative. For instance, the reaction of methyl acrylate with an excess of hydrazine hydrate (B1144303) at elevated temperatures can yield 3-pyrazolidinone. Subsequent N-alkylation would be required to produce 1-methylpyrazolidin-3-one.

The reaction of β-keto esters with hydrazines is another effective method. This reaction often proceeds at room temperature in a solvent like ethanol (B145695) to form hydrazones, which can then be cyclized to pyrazol-3-ones, sometimes requiring more forceful conditions like heating in benzene (B151609) with a dehydrating agent. researchgate.net

A general representation of this strategy is the reaction of a β-dicarbonyl compound with hydrazine to form various pyrazole (B372694) derivatives. csic.es The specific outcome can be influenced by the nature of the substituents and the reaction conditions.

Cyclization of Hydrazine Derivatives with Carbonyl Compounds

This strategy involves the reaction of hydrazine derivatives with compounds containing a carbonyl group, leading to the formation of the heterocyclic ring. A common industrial method involves the reaction of acrylic acid methyl ester with hydrazine hydrate to form 3-pyrazolidinone, which can then be further modified.

Another example is the synthesis of 1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one, which is typically achieved through the condensation of 3,4-dimethoxybenzaldehyde (B141060) with methylhydrazine, followed by cyclization. This highlights the versatility of using different substituted hydrazines and carbonyl compounds to generate a variety of pyrazolidin-3-one analogs.

The reaction of ethyl methacrylate (B99206) with hydrazine hydrate, followed by heating under reduced pressure, has been shown to produce 4-methylpyrazolidin-3-one. researchgate.net This demonstrates that even with structurally similar starting materials, the reaction conditions can be critical in obtaining the desired product.

Cyclization using Carbonylating Agents (e.g., Phosgene)

Phosgene (B1210022) and its derivatives serve as highly reactive carbonylating agents and can be employed in the synthesis of heterocyclic compounds. cia.gov While highly effective, the extreme toxicity of phosgene necessitates careful handling and has led to the development of safer alternatives like triphosgene. cia.govnih.govlidsen.com

In the context of pyrazolidinone synthesis, a reaction involving an ynehydrazine and phosgene has been reported to yield a 5-chloropyrazol-3-one derivative after a dealkylation step. researchgate.net This method introduces a chlorine atom onto the pyrazolidinone ring, which can be a useful handle for further functionalization. The general reactivity of phosgene allows for the formation of various cyclic structures, including carbonates from diols, highlighting its utility in cyclization reactions. google.com

Modern and Advanced Synthetic Strategies

To address the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic strategies have been developed. These include the use of microwave irradiation and ionic liquids to accelerate reactions and improve efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. scielo.org.za This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. scielo.org.zamdpi.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including tetrahydropyrimidine (B8763341) and 1,2,4-triazol-3-one derivatives. scielo.org.zafoliamedica.bg For example, the synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, was achieved using microwave assistance. undip.ac.id In the synthesis of enamine-type compounds, microwave irradiation for 30 minutes was shown to be an effective alternative to heating under reflux for 48 hours. mdpi.com These examples underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound and its analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Enamine-type Compounds mdpi.com

| Entry | Starting Material | Product | Conventional Method (Yield %) | Microwave-Assisted Method (Yield %) |

| 1 | Enamine from Acetylacetone | 2,3,4,5-tetrasubstituted pyrrole | Lower | Higher |

Ionic Liquid-Mediated Reaction Systems

Ionic liquids are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. benthamscience.comresearchgate.net Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive alternatives to traditional organic solvents. researchgate.netjocpr.com

A simple and efficient one-pot synthesis of 3-substituted pyrazoles has been developed using an imidazolium-based ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate, as the reaction medium. jocpr.com This method involves the condensation of substituted cinnamaldehydes and tosylhydrazine at room temperature, affording good to excellent yields. jocpr.com The use of ionic liquids has also been reported in the synthesis of various other heterocyclic systems, including spirooxindoles and pyrrolobenzodiazepine-triazole hybrids. benthamscience.comfrontiersin.org In some cases, the ionic liquid can act as both the solvent and a catalyst. frontiersin.org The synthesis of silver nanoparticles has also been achieved in an ionic liquid microemulsion, demonstrating the broad applicability of these solvent systems. mdpi.com

Table 2: Effect of Different Imidazolium-Based Ionic Liquids on Pyrazole Synthesis jocpr.com

| Entry | Ionic Liquid | Time (min) | Yield (%) |

| 1 | [emim]BF4 | 30 | 82 |

| 2 | [bmim]Cl | 30 | 75 |

| 3 | [bmim]BF4 | 30 | 90 |

| 4 | [bmim]PF6 | 30 | 85 |

| 5 | [hpim]BF4 | 30 | 80 |

Conjugate Addition-Rearrangement Protocols

The synthesis of this compound and its analogues can be effectively achieved through conjugate addition-rearrangement protocols. This strategy fundamentally involves the initial nucleophilic 1,4-addition, or Michael addition, of a hydrazine derivative to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com This initial step is followed by a subsequent intramolecular cyclization, which constitutes the rearrangement phase, to yield the five-membered pyrazolidin-3-one ring system.

The general mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine at the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org This forms a resonance-stabilized enolate intermediate. The reaction cascade proceeds via an intramolecular nucleophilic acyl substitution or addition, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon of the ester or lactone. This cyclization step results in the formation of the heterocyclic ring and the elimination of a small molecule, such as an alcohol from an ester substrate, or results in the opening of a lactone ring.

Research Findings

Detailed studies have explored this protocol using various substrates, including α,β-unsaturated esters and sugar-derived α,β-unsaturated lactones.

The reaction between hydrazine hydrate and simple α,β-unsaturated esters like methyl acrylate and ethyl acrylate has been shown to produce pyrazolidin-3-one derivatives. rsc.org The process is initiated by the Michael addition of the hydrazine to the acrylate. Depending on the reaction stoichiometry and conditions, the initial adduct can react further. Research has identified the formation of products such as 1-(alkoxycarbonylethyl)pyrazolidin-3-one and 2-(alkoxycarbonylethyl)pyrazolidin-3-one. rsc.org This highlights that the initial Michael addition can lead to a 1,1-disubstituted hydrazine intermediate, which then undergoes cyclization. rsc.org

A notable application of this method is the reaction of hydrazines with sugar-derived α,β-unsaturated δ-enelactones. acs.org This approach provides a pathway to 5-substituted pyrazolidin-3-ones. acs.orgresearchgate.net A significant finding in this area is the high stereoselectivity of the reaction. The addition of both unsubstituted and N-substituted hydrazines, such as N-methylhydrazine, to these sugar-derived lactones proceeds with high anti stereoselectivity relative to the substituent at the terminal position of the lactone. acs.org While the stereoselectivity is high, the regioselectivity can be low when using N-substituted hydrazines, leading to the formation of regioisomers. acs.org

Further illustrating this protocol, a study involving the reaction of a guanosine-derived hydrazine with methyl acrylate (MA) demonstrated the formation of a pyrazolidin-3-one derivative. rsc.org The reaction proceeds through an initial aza-Michael addition to form an acyclic intermediate, which is subsequently converted into the stable pyrazolidin-3-one ring via intramolecular transacylation, releasing methanol (B129727) in the process. rsc.org

The following interactive tables summarize the findings from various studies on this synthetic protocol.

Table 1: Synthesis of Pyrazolidin-3-one Analogues via Conjugate Addition-Rearrangement

| Hydrazine Derivative | Substrate | Key Findings | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|

| Hydrazine Hydrate | Methyl Acrylate / Ethyl Acrylate | The reaction proceeds via an initial Michael addition. | 1-(Alkoxycarbonylethyl)pyrazolidin-3-one, 2-(Alkoxycarbonylethyl)pyrazolidin-3-one | rsc.org |

| N-Methylhydrazine | Sugar δ-enelactones | The reaction exhibits high anti stereoselectivity but can have low regioselectivity. | Regioisomers of 5-substituted this compound and 5-substituted 2-methylpyrazolidin-3-one | acs.org |

| 5'-Hydrazinoguanosine | Methyl Acrylate (MA) | An initial aza-Michael addition forms an acyclic adduct, which then cyclizes via transacylation. | Guanosine-substituted pyrazolidin-3-one | rsc.org |

Table 2: Stereochemical Outcome of Conjugate Addition to Sugar δ-Enelactones

| Hydrazine | Substrate Type | Stereochemical Outcome | Reference(s) |

|---|---|---|---|

| Unsubstituted Hydrazine | Sugar δ-enelactone | Exclusively anti addition product | acs.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 Methylpyrazolidin 3 One

Electrophilic and Nucleophilic Substitution Reactions

The pyrazolidinone ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents on the ring. The presence of the methyl group at the N1 position and the carbonyl group at the C3 position dictates the electronic nature of the ring atoms.

Electrophilic Substitution: Electrophilic substitution reactions typically occur at positions that are electron-rich. In the case of 1-methylpyrazolidin-3-one, the aromatic ring of a substituent, if present, would be the primary site for such reactions. For instance, in derivatives with an aromatic substituent at the N1 position, electrophilic aromatic substitution can occur on that aromatic ring. ksu.edu.sa The rate and orientation of the substitution are influenced by the nature of the substituent and the reaction conditions. ksu.edu.sa

Nucleophilic Substitution: Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center. byjus.com In the pyrazolidinone system, the carbon atoms of the ring can be susceptible to nucleophilic attack, particularly if there are suitable leaving groups present. savemyexams.com For example, a halogen atom attached to the ring could be displaced by a nucleophile. savemyexams.com The reaction of halogenoalkanes with nucleophiles like hydroxide (B78521) ions, cyanide ions, or ammonia (B1221849) are classic examples of nucleophilic substitution. savemyexams.com The mechanism of these reactions can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate, nucleophile, leaving group, and solvent. libretexts.orgsaskoer.ca The SN2 mechanism involves a single step with inversion of stereochemistry, while the SN1 mechanism proceeds through a carbocation intermediate. libretexts.orgsaskoer.ca

Oxidation and Reduction Chemistry of the Pyrazolidinone Ring

The pyrazolidinone ring can undergo both oxidation and reduction reactions, leading to a variety of transformed products. geniebook.combyjus.compressbooks.pub

Oxidation: Oxidation of the pyrazolidinone ring can lead to the formation of corresponding pyrazolidinone derivatives. Strong oxidizing agents can be used to introduce new functional groups or to modify existing ones. For instance, the methylene (B1212753) group adjacent to the carbonyl (C4) could potentially be oxidized to a ketone. The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions.

Reduction: Reduction of the pyrazolidinone ring can yield different products depending on the reducing agent and conditions. The carbonyl group at the C3 position is a primary site for reduction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the carbonyl group can be reduced to a hydroxyl group, forming the corresponding 1-methylpyrazolidin-3-ol. More vigorous reduction conditions could potentially lead to the cleavage of the ring. Notably, 1-phenylpyrazolidin-3-one and its derivatives are known for their strong reducing properties. acs.org

Table 1: Examples of Oxidation and Reduction Reagents for Pyrazolidinone Derivatives

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Carboxylic acids |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols, Amines |

Ring-Opening and Ring-Contraction/Expansion Reactions

The five-membered pyrazolidinone ring can undergo transformations that alter its size, either through cleavage of the ring or rearrangement of its atoms.

Ring-Opening Reactions: The pyrazolidinone ring can be opened under certain conditions. For instance, hydrolysis, particularly under harsh acidic or basic conditions, can lead to the cleavage of the amide bond (N1-C5 or N2-C3) to yield acyclic derivatives.

Ring-Contraction/Expansion Reactions: Ring-contraction and ring-expansion reactions are less common for simple pyrazolidinones but can be induced under specific conditions, often involving photochemical methods or rearrangements. uchicago.edulibretexts.orgwikipedia.orgchemistrysteps.com For example, pyrazolidin-3-ones can be photochemically transformed into β-lactams through a ring contraction process. acs.org Ring expansion reactions can also occur, for instance, through rearrangements like the Tiffeneau–Demjanov rearrangement. wikipedia.org These types of reactions can be valuable for synthesizing different heterocyclic systems. libretexts.orgwikipedia.org

Michael Addition Reactions and their Implications

The pyrazolidinone ring itself is not a typical Michael acceptor. However, derivatives of pyrazolidinones can participate in Michael addition reactions. rsc.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

If a pyrazolidinone derivative is synthesized to contain an α,β-unsaturated ester or ketone functionality, this part of the molecule would be susceptible to Michael addition. rsc.org The reaction of hydrazine (B178648) hydrate (B1144303) with α,β-unsaturated esters can lead to the formation of pyrazolidinone structures, where the initial step is a Michael addition. rsc.org The stereoselectivity of these reactions can often be controlled, leading to the formation of specific diastereomers. nih.gov

Stereochemical Aspects and Control in Transformations

When a chiral center is present in the this compound molecule, or when one is created during a reaction, the stereochemical outcome of the transformation becomes a critical aspect. The synthesis of 5-substituted pyrazolidinones from sugar-derived enelactones, for example, can result in products with specific stereochemistry. acs.org

The control of stereochemistry in reactions involving pyrazolidinones can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by taking advantage of substrate control where the existing stereocenters in the molecule direct the approach of the reagent. For instance, in Michael addition reactions involving chiral pyrazolidinone derivatives, a high degree of stereocontrol can be achieved. nih.gov The conformation of the pyrazolidinone ring, which often adopts an envelope conformation, can also influence the stereochemical course of a reaction. acs.org

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to controlling and optimizing the outcome. scielo.brfiveable.me For reactions involving this compound, a combination of experimental and computational methods is often employed to elucidate the mechanism. scielo.brfiveable.me

Experimental techniques for mechanistic elucidation include the isolation and characterization of reaction intermediates, kinetic studies to determine the rate-determining step, and isotopic labeling studies to track the movement of atoms. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. sumitomo-chem.co.jpbeilstein-journals.org This theoretical approach can provide insights that are difficult to obtain experimentally and can help in rationalizing observed product distributions and stereoselectivities. scielo.brsumitomo-chem.co.jp

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methylpyrazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. rsc.orgacdlabs.comacs.org The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, while signal multiplicity reveals the number of adjacent, non-equivalent protons. acdlabs.comoregonstate.edu

For 1-Methylpyrazolidin-3-one, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons and the methylene (B1212753) protons on the pyrazolidine (B1218672) ring at positions C4 and C5. The N-methyl group, being attached to a nitrogen atom, would appear as a singlet. In a related derivative, (5R,1'R, 2'S)-5-(1'-tert-Butyldimethylsiloxy-2'-hydroxy)propyl-2-methylpyrazolidin-3-one, the N-methyl protons are observed as a singlet at approximately 3.01 ppm. masterorganicchemistry.com The protons on C4 and C5 are expected to appear as multiplets, likely triplets, due to coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org For this compound, four distinct signals are anticipated: one for the carbonyl carbon (C3), one for the N-methyl carbon, and two for the ring carbons (C4 and C5). The carbonyl carbon is expected to have the largest chemical shift, typically appearing significantly downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-CH₃ | ¹H | ~3.0 | Singlet (s) |

| C4-H₂ | ¹H | ~2.5 - 2.8 | Triplet (t) |

| C5-H₂ | ¹H | ~3.2 - 3.5 | Triplet (t) |

| C3 (C=O) | ¹³C | ~170 - 175 | - |

| C5 | ¹³C | ~45 - 55 | - |

| C4 | ¹³C | ~30 - 40 | - |

| N-CH₃ | ¹³C | ~35 - 45 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. google.comnih.gov Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence. youtube.com

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic amide (lactam) functionality. This peak is typically observed in the range of 1680-1720 cm⁻¹. For a substituted 2-methylpyrazolidin-3-one derivative, this C=O stretching vibration was identified at 1715 cm⁻¹. masterorganicchemistry.com In another related pyrazolidinone, the carbonyl stretch was noted at 1706 cm⁻¹. mdpi.com Other characteristic absorptions include C-H stretching vibrations from the methyl and methylene groups, usually found just below 3000 cm⁻¹, and C-N stretching vibrations. nih.govmdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~1700-1720 | C=O Stretch | Cyclic Amide (Lactam) | Strong |

| ~1450-1490 | C-H Bend | CH₂ Scissoring, CH₃ Bending | Medium |

| ~1030-1250 | C-N Stretch | Amine/Amide | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). researchgate.net It provides precise information about the molecular weight and elemental composition of a compound. rsc.org Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules, typically generating a protonated molecular ion [M+H]⁺. rsc.org

The molecular formula of this compound is C₄H₈N₂O, corresponding to a monoisotopic mass of 100.0637 u. In ESI-MS analysis under positive ion mode, the compound is expected to be readily protonated to yield a prominent molecular ion peak.

Table 3: Predicted ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₈N₂O |

| Monoisotopic Mass | 100.0637 u |

| Predicted [M+H]⁺ Ion (m/z) | 101.0710 |

Circular Dichroism (CD) Spectroscopy for Configurational Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. youtube.com It measures the differential absorption of left and right circularly polarized light, which is non-zero for optically active compounds. youtube.com The resulting CD spectrum provides information about the stereochemistry and conformation of a molecule. mdpi.com

Pyrazolidin-3-ones are structurally analogous to γ-lactams, and their chiroptical properties are well-studied. masterorganicchemistry.com The pyrazolidin-3-one (B1205042) chromophore gives rise to distinct electronic transitions in the 185-250 nm range. masterorganicchemistry.com A key transition is the n→π* transition of the lactam carbonyl group, which typically produces a Cotton effect (a characteristic peak in the CD spectrum) between 210 and 230 nm. masterorganicchemistry.com A second, more intense π→π* transition is observed at shorter wavelengths, around 180-200 nm. masterorganicchemistry.com

For substituted pyrazolidinones, the sign of the n→π* Cotton effect has been successfully correlated with the absolute configuration of stereocenters on the ring, particularly at the C5 position. mdpi.com This makes CD spectroscopy an invaluable tool for the unambiguous assignment of stereochemistry in this class of compounds, which can be challenging to determine solely by NMR methods. masterorganicchemistry.commdpi.com

X-ray Diffraction Analysis for Solid-State Structures

Computational Chemistry and Theoretical Investigations of 1 Methylpyrazolidin 3 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method in computational quantum chemistry for studying the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.orgnih.gov Its popularity stems from a favorable balance between computational cost and accuracy, making it a versatile tool for a wide range of chemical applications. wikipedia.orgcolumbia.edu DFT calculations are founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgaps.org This approach allows for the determination of various molecular properties by utilizing functionals of the spatially dependent electron density. wikipedia.org

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net For molecules with flexible components, such as 1-Methylpyrazolidin-3-one with its non-planar ring and methyl group, multiple conformations may exist. mdpi.comconflex.net

Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers. conflex.netarxiv.org Computational methods, like those implemented in software packages such as Gaussian, can perform these optimizations. researchgate.net The process often starts with an initial guess geometry, which is then refined through energy minimization algorithms. arxiv.org For flexible molecules, a conformational search can be performed to explore the potential energy surface more broadly. researchgate.netarxiv.org A frequency calculation is typically performed on the optimized geometry; the absence of imaginary frequencies confirms that a true minimum has been located. mdpi.com

The optimized geometric parameters, including bond lengths and bond angles, for a representative conformer of this compound, would be determined through these calculations.

Table 1: Representative Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT) |

|---|---|---|

| Bond Length | C=O | Data not available |

| N-N | Data not available | |

| N-C (ring) | Data not available | |

| C-C (ring) | Data not available | |

| N-CH3 | Data not available | |

| Bond Angle | O=C-N | Data not available |

| C-N-N | Data not available | |

| N-N-C | Data not available | |

| N-C-C | Data not available | |

| Dihedral Angle | C-N-N-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. numberanalytics.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. numberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com This analysis is instrumental in predicting how a molecule will interact with other species. wikipedia.org DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. sapub.org This information helps in understanding charge transfer within the molecule and its potential for participation in chemical reactions. researchgate.netresearchgate.net

Table 2: Theoretical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgreadthedocs.io They are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de MEP maps are color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles, while blue represents regions of positive potential, which are electron-poor and attractive to nucleophiles. researchgate.net Green or yellow areas signify neutral or intermediate potential. researchgate.net

These maps are invaluable for predicting a molecule's reactivity and how it will interact with other molecules. libretexts.orguni-muenchen.de For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The analysis of MEP surfaces helps in understanding non-covalent interactions and recognizing potential sites for chemical reactions. researchgate.net

Electronic Density Distribution Studies

The study of electron density distribution provides fundamental insights into the chemical bonding and structure of a molecule. utwente.nl DFT is based on the principle that the electron density determines all ground-state properties of a system. aps.org Analysis of the electron density can reveal the nature of chemical bonds, distinguishing between covalent and ionic character. utwente.nl

The deformation density, which is the difference between the molecular electron density and the sum of the densities of its constituent atoms, highlights the redistribution of electrons upon bond formation. utwente.nl Regions of increased electron density are typically found in bonding and lone-pair regions. utwente.nl The topological analysis of the electron density, as in the Quantum Theory of Atoms in Molecules (QTAIM), can precisely define atomic basins and characterize chemical bonds through the properties at bond critical points. nih.gov For this compound, these studies would quantify the charge distribution and provide a detailed picture of the bonding within the heterocyclic ring and the methyl substituent.

Vibrational Frequency Calculations and Theoretical Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. tau.ac.il These calculations are typically performed after a geometry optimization and must use the same level of theory and basis set. tau.ac.il The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) yields the harmonic vibrational frequencies. readthedocs.io

The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be compared with experimental spectra to confirm the structure of the synthesized molecule. derpharmachemica.comresearchgate.net While calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, they can be scaled by an empirical factor to improve agreement. nih.gov These calculations also provide theoretical IR intensities, which aids in the assignment of spectral bands. readthedocs.io For this compound, theoretical spectra would help in assigning the characteristic vibrational modes, such as the C=O stretch, N-N stretch, and various CH₃ and CH₂ vibrations.

Table 3: Representative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | Data not available |

| N-N Stretch | Data not available |

| CH₃ Asymmetric Stretch | Data not available |

| CH₃ Symmetric Stretch | Data not available |

| CH₂ Stretch | Data not available |

| Ring Deformation | Data not available |

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods, particularly DFT, are extensively used to model and predict the reactivity and selectivity of chemical reactions. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, the activation energy and reaction energy for a particular pathway can be determined. mdpi.com This information is crucial for understanding reaction mechanisms and predicting the feasibility of a reaction.

For this compound, quantum chemical modeling could be used to investigate various reactions, such as its behavior in cycloadditions or its susceptibility to nucleophilic or electrophilic attack at different sites. mdpi.com Conceptual DFT provides a framework for understanding reactivity through various descriptors derived from the electron density, such as electrophilicity and nucleophilicity indices. mdpi.commdpi.com These descriptors can predict the most likely sites of reaction and explain the regioselectivity and chemoselectivity observed in reactions. mdpi.comchemrxiv.org For instance, modeling can help determine whether a reaction will proceed via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. diva-portal.org

Computational Approaches to Spectroscopic Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that complement and guide experimental studies. For the compound this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), provide a powerful framework for predicting and interpreting its spectroscopic properties. uni-bonn.de These computational approaches allow for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, facilitating structural elucidation and a deeper understanding of the molecule's electronic and vibrational characteristics.

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The most prevalent and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, which is implemented within a DFT framework. nih.govnih.gov The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set. Common choices for organic molecules include the B3LYP functional paired with basis sets like 6-311+G(d,p) or TZVP, which offer a good balance between accuracy and computational cost. nih.gov

Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

While specific computational studies on this compound are not extensively documented in the literature, the methodology can be illustrated by examining studies on related pyrazole (B372694) derivatives. For instance, calculations on a substituted pyrazole amine demonstrated a strong correlation between predicted and experimental chemical shifts. nih.gov The results typically show that while minor deviations exist, the predicted shifts are accurate enough to confirm structural assignments. Results revealed that the prediction of the ¹H-NMR chemical shifts has a more significant dependence on the applied geometry than that of the prediction of the ¹³C-NMR chemical shifts. nih.gov

Below is an interactive table illustrating a typical comparison between experimental and DFT-calculated NMR chemical shifts for a related heterocyclic compound, demonstrating the expected accuracy for a similar analysis of this compound.

Illustrative Comparison of Experimental vs. Calculated NMR Shifts (ppm) for a Pyrazole Derivative

(Data adapted for illustrative purposes from a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine nih.gov)

| Atom Type | Position | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/TZVP) | Difference (ppm) |

|---|---|---|---|---|

| ¹³C | C-3 (Methyl) | 14.1 | 15.2 | +1.1 |

| ¹³C | C-3 | 146.5 | 147.8 | +1.3 |

| ¹³C | C-4 | 117.9 | 119.5 | +1.6 |

| ¹³C | C-5 | 141.6 | 142.9 | +1.3 |

| ¹H | N-H (Amine) | 6.42 | 6.55 | +0.13 |

| ¹H | C-H (Phenyl) | 7.31 | 7.40 | +0.09 |

| ¹H | C-H (Methyl) | 2.35 | 2.41 | +0.06 |

Prediction of Infrared (IR) Spectra

Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. orgchemboulder.com Similar to NMR predictions, the process starts with a DFT geometry optimization. Subsequently, a frequency calculation is performed on the optimized structure to determine the energies of the fundamental vibrational modes. These calculations yield the vibrational frequencies (in wavenumbers, cm⁻¹) and their corresponding IR intensities.

The resulting list of frequencies and intensities can be plotted to generate a theoretical IR spectrum. It is a common practice to apply a scaling factor to the calculated frequencies. This scaling corrects for systematic errors arising from the harmonic approximation used in the calculation and deficiencies in the chosen level of theory, bringing the predicted spectrum into closer agreement with experimental data. libretexts.org

For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-N stretching, N-H bending (if a tautomer is present) or N-CH₃ vibrations, and various C-H stretching and bending modes. libretexts.org DFT calculations would provide precise frequency values for these vibrations, aiding in the interpretation of an experimental spectrum.

Characteristic IR Absorption Frequencies for a Pyrazolidinone Structure

| Vibrational Mode | Functional Group | Typical Experimental Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Amide/Ketone in 5-membered ring | ~1700 | Strong |

| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium |

| C-H Bend | Methylene (B1212753) (scissoring) | 1450 - 1470 | Medium |

| N-H Bend | Secondary Amine (if present) | 1550 - 1650 | Medium |

Prediction of UV-Visible Spectra

The prediction of electronic absorption spectra, such as UV-Vis, is primarily handled by Time-Dependent Density Functional Theory (TD-DFT). faccts.derespectprogram.org This method calculates the electronic excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. gaussian.com

The calculation, performed on the previously optimized ground-state geometry, provides a list of electronic transitions, their energies (often in electronvolts, eV, which are then converted to wavelengths, nm), and their oscillator strengths. gaussian.commdpi.com Transitions with high oscillator strengths correspond to the major peaks observed in an experimental UV-Vis spectrum. For pyrazolidinones, the relevant transitions are typically n→π* and π→π* electronic excitations associated with the carbonyl chromophore and the nitrogen lone pairs. faccts.de

A theoretical spectrum is generated by plotting the absorption intensity (derived from the oscillator strength) against the wavelength, often by fitting each transition to a Gaussian or Lorentzian function to simulate experimental peak shapes. gaussian.com

Conceptual Data Output from a TD-DFT Calculation

(Illustrative data for a generic heterocyclic ketone)

| Transition | Calculated Excitation Energy (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.005 | n → π |

| S₀ → S₂ | 230 | 0.150 | π → π |

| S₀ → S₃ | 205 | 0.080 | π → π* |

Strategic Derivatization and Functionalization of the 1 Methylpyrazolidin 3 One Scaffold

N-Alkylation and Acylation Strategies

The pyrazolidin-3-one (B1205042) ring system offers two nitrogen atoms for potential substitution. In 1-methylpyrazolidin-3-one, the N1 position is already occupied by a methyl group, directing further N-functionalization to the N2 position.

N-Alkylation: The N-alkylation of the N2 position introduces a wide range of substituents, significantly altering the molecule's properties. Standard N-alkylation methods for amines can be adapted for this purpose. These reactions typically involve the treatment of the pyrazolidinone with an alkyl halide in the presence of a base. chimia.ch A selective liquid-phase N-alkylation of amines using alkyl halides has been described with a catalyst system of Al2O3–OK in acetonitrile (B52724) at room temperature. chimia.ch Another effective method is reductive amination, where an aldehyde or ketone is reacted with the amine in the presence of a reducing agent like sodium borohydride (B1222165). organic-chemistry.org For 3-amino alcohols, a selective mono-N-alkylation can be achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. rsc.org Water-assisted tandem N-alkylation–reduction–condensation processes have also been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles, a strategy that could potentially be adapted for pyrazolidinones.

Acylation: Acylation of the N2 position is another important derivatization strategy, leading to the formation of N-acylpyrazolidinones. This is typically achieved by reacting the this compound with an acyl chloride or an acid anhydride (B1165640). thieme-connect.comacs.org These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The introduction of an acetyl group at the N1 position of a pyrazolidin-3-one has been shown to cause a significant shift in the circular dichroism (CD) spectra, indicating a change in the electronic environment of the chromophore. libretexts.org

Table 1: N-Alkylation and Acylation Reactions of Pyrazolidinone Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Al2O3–OK, acetonitrile, room temperature | N2-alkylated pyrazolidinone | chimia.ch |

| Reductive Amination | Aldehyde/ketone, NaBH4 | N2-alkylated pyrazolidinone | organic-chemistry.org |

| Chelation-based Alkylation | 9-BBN, alkyl halide, base | N2-monoalkylated amino alcohol derivative | rsc.org |

| N-Acylation | Acyl chloride/anhydride, base | N2-acylated pyrazolidinone | thieme-connect.comacs.org |

Substituent Effects on Chemical Reactivity and Molecular Architecture

The introduction of substituents at various positions on the this compound ring can profoundly influence its chemical reactivity and three-dimensional structure.

Electronic Effects: Substituents can either donate or withdraw electron density, thereby altering the reactivity of the ring. For instance, electron-donating groups on an aromatic ring attached to the pyrazolidinone scaffold would activate it towards electrophilic substitution, while electron-withdrawing groups would have a deactivating effect. These principles are crucial when considering further functionalization of substituted this compound derivatives.

Steric and Conformational Effects: The five-membered pyrazolidinone ring is not planar and typically adopts an envelope conformation. libretexts.org The nature and position of substituents play a critical role in determining the preferred conformation. Bulky substituents will generally favor a quasi-equatorial position to minimize steric strain, such as 1,3-diaxial interactions. libretexts.orgthieme-connect.com The presence of a methyl group at the N1 position can influence the ring conformation, potentially favoring a trans arrangement with a bulky substituent at the C5 position to reduce unfavorable steric interactions. libretexts.org X-ray crystallography and computational methods like MMX calculations have been instrumental in elucidating these conformational preferences. libretexts.org The conformation of the ring, in turn, is a key determinant of its chiroptical properties, such as the sign of the Cotton effect in circular dichroism spectroscopy. libretexts.org

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the this compound scaffold is essential for the synthesis of well-defined derivatives. The primary sites for functionalization, other than the N2 position, are the C4 and C5 carbons.

Functionalization at C4: The C4 position, being adjacent to the carbonyl group, is amenable to various reactions. A Horner-Wadsworth-Emmons approach has been successfully employed for the synthesis of 4-methylidenepyrazolidin-3-ones. scholaris.ca This method involves the olefination of formaldehyde (B43269) using 4-diethoxyphosphorylpyrazolidin-3-ones as reagents. scholaris.ca This demonstrates a viable strategy for introducing carbon-based substituents at the C4 position.

Functionalization at C5: Functionalization at the C5 position can be more challenging. However, strategies developed for related heterocyclic systems can provide valuable insights. For instance, in pyrazole (B372694) chemistry, C5 functionalization is often achieved in the presence of strong bases. mdpi.com Palladium-catalyzed regioselective C5 arylation has been demonstrated for imidazo[1,5-a]pyrazines. beilstein-journals.org For indoles, intramolecular Friedel-Crafts acylation can lead to cyclization at the C5 position under certain conditions. These methods highlight potential pathways for the regioselective introduction of substituents at the C5 position of the this compound ring.

Table 2: Regioselective Functionalization Strategies for Pyrazolidinone and Related Heterocycles

| Position | Reaction Type | Key Reagents/Catalysts | Substrate Class | Reference |

|---|---|---|---|---|

| C4 | Horner-Wadsworth-Emmons Olefination | 4-diethoxyphosphorylpyrazolidin-3-one, formaldehyde | Pyrazolidin-3-one | scholaris.ca |

| C5 | Base-mediated Functionalization | Strong base | Pyrazole | mdpi.com |

| C5 | Palladium-catalyzed Arylation | Pd(OAc)2, PtBu2CH3·HBF4, Cs2CO3 | Imidazo[1,5-a]pyrazine | beilstein-journals.org |

| C5 | Intramolecular Friedel-Crafts Acylation | BF3·OEt2 or Yb(OTf)3 | Indole |

Applications as Synthetic Building Blocks in Organic Synthesis

The this compound scaffold and its derivatives are valuable building blocks in the synthesis of a wide array of bioactive molecules and complex organic structures. nih.gov Their utility stems from the ability to introduce diverse functional groups, which can then be elaborated into more complex structures.

Pyrazolidinone derivatives are key intermediates in the synthesis of several pharmaceuticals. For example, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) involves the pyrazolidinone core. They can also serve as precursors for other heterocyclic systems. For instance, pyrazolidin-3-ones can be transformed into β-lactams through a photochemically mediated ring contraction. libretexts.org

The versatility of the pyrazolidinone scaffold is further highlighted by its use in the synthesis of various biologically active compounds, including those with potential applications in treating neurological and psychiatric disorders. nih.gov The ability to synthesize single-enantiomer bioactive molecules is of paramount importance, and chiral pyrazolidinone derivatives can serve as valuable chiral synthons. nih.govmdpi.com The synthesis of nitropyridine-based bioactive molecules and other complex natural products often relies on the strategic use of heterocyclic building blocks. kit.edunih.gov

Analytical Derivatization Methodologies for Detection and Quantification

The detection and quantification of this compound and its derivatives, particularly at low concentrations in complex matrices, often necessitate analytical derivatization. jfda-online.com This process chemically modifies the analyte to enhance its detectability by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comresearchgate.net

For HPLC Analysis: Derivatization for HPLC typically involves attaching a chromophore or a fluorophore to the analyte to improve its UV-visible or fluorescence detection. squ.edu.om For compounds with amine functionalities, such as the N2 position of this compound, common derivatizing reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). jfda-online.comsqu.edu.om A pyrazoline-based derivatizing agent has been developed for the HPLC-fluorescence detection of biogenic amines. mdpi.com

For GC-MS Analysis: For GC-MS, derivatization is crucial to increase the volatility and thermal stability of polar analytes like pyrazolidinones. sigmaaldrich.comresearchgate.net Silylation is a common technique, where active hydrogens are replaced with a silyl (B83357) group, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netmdpi.com Acylation with reagents like acetic anhydride can also be employed to protect amine and hydroxyl groups, preventing undesirable reactions during analysis. researchgate.net The stability of the derivatized sample is a critical consideration, and it is often recommended to analyze the samples as soon as possible after derivatization.

Table 3: Common Analytical Derivatization Reagents

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group | Reference |

|---|---|---|---|---|---|

| HPLC-UV/Fluorescence | Add Chromophore/Fluorophore | Sulfonyl Chlorides | Dansyl chloride | Amine, Phenol | jfda-online.comsqu.edu.om |

| HPLC-UV/Fluorescence | Add Fluorophore | Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amine | squ.edu.om |

| GC-MS | Increase Volatility/Stability | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | researchgate.netmdpi.com |

| GC-MS | Increase Volatility/Stability | Acylating Agents | Acetic Anhydride | Amine, Hydroxyl | researchgate.net |

Coordination Chemistry of 1 Methylpyrazolidin 3 One As a Ligand

Structural and Electronic Properties of Metal-Pyrazolidinone Complexes

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article cannot be generated at this time. Further research would be required within the scientific community to provide the necessary data for such an analysis.

Emerging Applications in Materials Science for Pyrazolidinone Derivatives

Development of Chemosensors and Recognition Elements

Chemosensors are molecules designed to selectively bind with an analyte, resulting in a measurable change in a physical property, such as color or fluorescence. nih.gov The pyrazolidinone framework has proven to be an effective platform for the development of such sensors, primarily due to the presence of nitrogen and oxygen atoms that can act as binding sites for various species, particularly metal ions. nih.gov

The interaction between a pyrazolidinone derivative and a metal ion can form a stable complex, which alters the electronic properties of the molecule. This change is often observable through spectroscopic methods, forming the basis of the sensing mechanism. For instance, certain pyrazolidinone derivatives function as chemosensors by forming complexes with metal ions, which can be studied using electron spectroscopy to identify efficient sensors for specific ions.

Research has demonstrated the potential of pyrazolone (B3327878) derivatives, which share a core structure, as optical chemosensors. A study on a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone revealed its capability to detect Fe³⁺, Sn²⁺, and Al³⁺ ions. mdpi.com The presence of these ions caused a distinct color change and a shift in the molecule's absorbance spectra, indicating its potential for use as a colorimetric sensor. mdpi.com The development of these sensors is crucial for applications in environmental monitoring and analytical chemistry.

The versatility of the pyrazole (B372694) and pyrazolidinone scaffold allows for the synthesis of a wide array of derivatives with tailored sensing capabilities for different metal ions. nih.govmdpi.com

Table 1: Examples of Pyrazolidinone-Based Chemosensors

| Pyrazolidinone Derivative | Detected Analyte(s) | Sensing Mechanism | Key Finding |

| 5-Phenylpyrazolidin-3-one derivatives | Metal Ions | Complex formation leading to changes in electronic properties. | Functions as a chemosensor, relevant for analytical chemistry. |

| Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Colorimetric and Absorbance Spectroscopy. mdpi.com | The molecule shows a bathochromic shift and color change upon ion detection. mdpi.com |

| Acylhydrazone derivative with pyridine-pyrazole | Al³⁺ | Fluorescence. nih.gov | A significant increase in fluorescence intensity is observed upon binding with Al³⁺. nih.gov |

| Pyrazole derivative 6 | Zn²⁺ | Fluorescence. nih.gov | The sensor exhibits a linear increase in fluorescence in the presence of Zn²⁺ with a low detection limit. nih.gov |

Integration into Polymeric Materials and Organic Semiconductors

The pyrazolidinone moiety has been successfully incorporated into polymeric structures, acting as a monomer or an additive to create materials with enhanced properties. Research indicates that polymers derived from 3-pyrazolidinones can exhibit improved thermal stability and mechanical strength compared to more traditional polymers. This makes them valuable in the development of specialty polymers and materials for various industrial applications.

In some synthetic strategies, pyrazolidinone derivatives play a different role. For example, 1-phenyl-3-pyrazolidinone has been used as a polymerization inhibitor during the synthesis of N-[2-(Hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO), a component for biocompatible coatings. mdpi.com

The field of organic semiconductors, which are lightweight, flexible, and solution-processable materials, represents another promising area for pyrazolidinone derivatives. nih.govcas.org These materials are composed of π-bonded molecules or polymers, often containing heteroatoms like nitrogen and oxygen, which are characteristic of the pyrazolidinone structure. cas.org The chemical design of organic semiconductors is crucial for controlling their electronic properties and performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The versatility of organic synthesis allows for the precise tuning of molecular structures to achieve desired functionalities. wepub.org While direct integration of 1-Methylpyrazolidin-3-one into commercial organic semiconductors is not widely documented, the inherent properties of the pyrazolidinone ring system make its derivatives attractive candidates for future research in creating novel semiconducting materials. cas.orgjustia.com

Table 2: Pyrazolidinone Derivatives in Polymer Science

| Pyrazolidinone Application | Material Type | Resulting Properties/Function |

| Monomer in Polymer Synthesis | Polymeric materials derived from 3-pyrazolidinones. | Enhanced thermal stability and mechanical strength. |

| Additive/Building Block | Specialty chemicals and materials. | Used in the production of specialty polymers. |

| Polymerization Inhibitor | Synthesis of N-[2-(Hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO). mdpi.com | Controls the polymerization process. mdpi.com |

Applications in Advanced Functional Materials

Advanced functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli. The development of these materials is a multidisciplinary field involving chemistry, physics, and engineering. tescan.com Pyrazolidinone derivatives are contributing to this field by serving as key components in the synthesis of materials with tailored optical, electronic, and recognition capabilities. wepub.orgsolubilityofthings.com

The applications discussed in the previous sections, such as chemosensors and specialized polymers, fall under the umbrella of advanced functional materials. The ability to design pyrazolidinone molecules that change color or fluoresce in the presence of specific ions is a hallmark of functional sensor materials. mdpi.commdpi.com Similarly, polymers that exhibit high thermal stability or specific mechanical properties are engineered for advanced structural or industrial applications.

The introduction of fluorine into pyrazolidinone molecules is a strategy used to enhance properties like metabolic stability and lipophilicity, which is particularly relevant in medicinal chemistry but also has implications for material science. rsc.org The synthesis of optically pure, or chiral, pyrazolidinones opens up applications in asymmetric catalysis and the creation of chiral materials. rsc.orgrsc.org

The synergy between the synthetic versatility of organic chemistry and the principles of materials science allows for the creation of pyrazolidinone-based materials with unprecedented capabilities, driving innovation in areas from electronics to sustainable technologies. wepub.org

Table 3: Pyrazolidinone Derivatives in Advanced Functional Materials

| Functional Material Type | Core Component | Application Area |

| Optical Chemosensors | Substituted Pyrazolones | Environmental monitoring, Analytical chemistry. mdpi.com |

| Specialty Polymers | 3-Pyrazolidinone Monomers | High-performance materials with enhanced thermal and mechanical properties. |

| Chiral Building Blocks | Optically Pure Pyrazolidinones | Asymmetric synthesis, development of chiral materials. rsc.org |

| Organic Semiconductors (Potential) | Pyrazolidinone-containing π-conjugated systems | Flexible electronics, OLEDs, OFETs. nih.govcas.org |

Comparative Structural and Synthetic Relationships Within the Pyrazolidinone Family

Structural Homologs and Analogs of 1-Methylpyrazolidin-3-one

The structure of this compound can be compared to various homologs and analogs, which feature alterations in ring substitution, ring atoms, or side chains. These variations are crucial for modulating the molecule's physicochemical properties.

Homologs of this compound include compounds with additional methyl groups at other positions, such as 5-Methylpyrazolidin-3-one. Analogs can be found by altering the heterocyclic core. For instance, 1-Methyl-3-pyrrolidinone is a close structural analog where the N-N bond is replaced by a C-N bond, forming a γ-lactam ring instead of a cyclic hydrazide. acs.orgnih.gov Pyrazolidin-3-ones are often considered heterocyclic analogues of γ-lactams. acs.org

Other key analogs include those with different substituents at the N-1 position. A prominent example is 1-Phenylpyrazolidin-3-one, known as Phenidone (B1221376), where the methyl group is replaced by a phenyl ring. This substitution significantly impacts the compound's properties, particularly its reducing capabilities, which are utilized in photographic development. acs.org

| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound |

|---|---|---|---|

| This compound | 10234-80-7 | C₄H₈N₂O | Reference Compound |

| Pyrazolidin-3-one (B1205042) | 6713-60-6 | C₃H₆N₂O | Lacks the N-1 methyl group. |

| 1-Phenylpyrazolidin-3-one (Phenidone) | 92-43-3 | C₉H₁₀N₂O | Phenyl group at N-1 instead of a methyl group. acs.org |

| 5-Methylpyrazolidin-3-one | 10234-77-2 (hydrochloride) | C₄H₈N₂O | Methyl group at C-5; unsubstituted at N-1. |

| 1-Methyl-3-pyrrolidinone | 2555-05-7 | C₅H₉NO | Analog with a carbon atom at the N-2 position (a γ-lactam). nih.gov |

| 1-(3,4-Dimethoxyphenyl)-4-methylpyrazolidin-3-one | 194204-65-4 | C₁₂H₁₆N₂O₃ | 3,4-dimethoxyphenyl group at N-1 and a methyl group at C-4. |

Common Synthetic Building Blocks and Core Structures in Pyrazolidinones

The synthesis of the pyrazolidinone core structure is versatile, but most methods rely on a few key types of building blocks. The most common and direct approach involves the cyclocondensation of hydrazines with α,β-unsaturated carboxylic acid derivatives, such as esters or amides. arkat-usa.orge-bookshelf.de

Key synthetic routes and building blocks include:

Hydrazines and Acrylates : The reaction between a substituted or unsubstituted hydrazine (B178648) (like methylhydrazine for this compound) and an α,β-unsaturated ester (like ethyl acrylate) is a fundamental method. researchgate.net The process typically begins with a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization to form the pyrazolidinone ring. vulcanchem.com

β-Keto Esters and Hydrazines : The reaction of β-keto esters, such as ethyl acetoacetate, with hydrazines can also yield pyrazolidinone derivatives, specifically pyrazolones which can be subsequently reduced.

1,3-Dihaloalkanes and Hydrazines : Another classical method involves the reaction of hydrazines with 1,3-dihalopropanes. researchgate.net

Azomethine Imines : These 1,3-dipolar species are versatile building blocks for constructing more complex, often bicyclic, pyrazolidinone systems through cycloaddition reactions. rsc.orgmdpi.com

These methods allow for the introduction of various substituents onto the pyrazolidinone core by selecting appropriately substituted building blocks. For example, using an N-arylhydrazine will lead to an N-aryl-pyrazolidinone. acs.org

Comparative Reactivity Studies across Pyrazolidinone Derivatives

The reactivity of the pyrazolidinone ring is influenced by its substituents. Common reactions include oxidation, reduction, and substitution.

Oxidation : Pyrazolidinones can be oxidized to form the corresponding pyrazolinones or other derivatives. Strong oxidizing agents are typically used for this transformation.

Reduction : The carbonyl group of the pyrazolidinone ring can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride.

N-Acylation and N-Alkylation : The nitrogen atoms, particularly the one not attached to the carbonyl (N-1), can be readily acylated or alkylated, providing a common pathway for functionalization. arkat-usa.org

Ring Contraction and Opening : Pyrazolidin-3-ones can undergo photochemically induced ring contraction to form β-lactams. acs.org The ring can also be opened under nucleophilic attack. For instance, treatment with hydrazine hydrate (B1144303) can lead to ring cleavage, yielding carbohydrazide (B1668358) derivatives. vulcanchem.com

C-H Activation : More advanced transformations have been developed, such as the ruthenium-catalyzed C-H activation of N-aryl pyrazolidinones. These reactions allow for the creation of fused polycyclic compounds by forming new carbon-carbon bonds at the ortho-position of the N-aryl substituent. rsc.orgrsc.org

The presence of an aryl group at N-1, as in Phenidone, imparts significant reducing properties, a reactivity not as pronounced in N-alkyl derivatives like this compound. acs.org

Influence of Substitution Patterns on Molecular Properties and Transformations

N-1 Substitution : Substitution at the N-1 position is critical. An N-1 methyl group, as found in this compound, can alter the ring's conformation compared to an unsubstituted pyrazolidinone. acs.org Replacing the methyl group with a bulky aryl group not only changes the steric profile but can also introduce electronic effects that influence reactivity, as seen in C-H activation reactions directed by the aryl group. rsc.org

N-2 Substitution : While less common for simple pyrazolidin-3-ones, substitution at N-2 is a key feature in 3,5-pyrazolidinediones like Phenylbutazone.

C-4 Substitution : Introducing substituents at the C-4 position can create stereogenic centers and is a common strategy for building complex molecules. For example, 4-methylidenepyrazolidin-3-ones are synthesized as potential cytotoxic agents, where the exocyclic double bond is a key functional group. thieme-connect.com

C-5 Substitution : The substituent at the C-5 position can control the stereochemical outcome of reactions, such as in [3+2] cycloadditions involving azomethine imines. nih.gov The conformation of the five-membered ring is a significant factor in determining the sign of the n-π* Cotton effect in circular dichroism spectroscopy, which can be correlated with the absolute configuration at C-5. acs.org

Electron-withdrawing groups on aryl substituents have been shown to be crucial for the biological potency of certain pyrazolidinone carboxamide derivatives, highlighting how electronic properties dictated by substitution patterns are linked to function. acs.org

| Substitution Position | Substituent Type | Observed Influence | Reference |

|---|---|---|---|

| N-1 | Methyl vs. Phenyl | A phenyl group imparts strong reducing properties not seen with a methyl group. | acs.org |

| N-1 | Aryl Group | Directs C-H activation/annulation reactions to the aryl ring's ortho position. | rsc.org |

| C-5 | Various | Affects the conformation of the five-membered ring and can control stereoselectivity in cycloadditions. | acs.orgnih.gov |

| Amide Side Chain | Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Found to be critical for potent inhibitory activity in certain biological assays. | acs.org |

| C-4 | Methylidene Group | Introduces an exocyclic double bond, creating a class of α-alkylidene-γ-lactam analogues with potential bioactivity. | thieme-connect.com |

Q & A

Q. What are the recommended safety protocols for handling 1-Methylpyrazolidin-3-one in laboratory settings?

Researchers must use nitrile or chemical-resistant gloves inspected prior to use and follow proper glove removal techniques to avoid skin contact. Full-body protective suits (flame-retardant and antistatic) and respiratory protection (e.g., FFP3 masks) are advised for high-concentration work. Safety showers, eyewash stations, and local exhaust ventilation should be installed to mitigate exposure risks .

Q. What synthetic methodologies are commonly employed for this compound, and how is reaction completion validated?

A typical procedure involves nucleophilic substitution or cyclization reactions under reflux conditions. For example, potassium carbonate in DMF at 150°C facilitates amine-aldehyde coupling, monitored via TLC (e.g., ethyl acetate/hexane mobile phase). Post-reaction, crude mixtures are extracted with ethyl acetate, washed with ammonium chloride, and dried over MgSO₄. Yield and purity are confirmed via ¹H NMR (e.g., δ 10.01 ppm for carbonyl groups) and elemental analysis .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Key signals include δ ~3.3 ppm (piperazine/pyrrolidine protons) and δ ~170 ppm (carbonyl carbons) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 176.22 for C₈H₁₂N₂O) validate molecular weight .

- Elemental analysis : Nitrogen content (theoretical ~7.99%) should align with experimental results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Cross-validation using 2D NMR (COSY, HSQC) and high-resolution MS is critical. For example, tautomeric equilibria in polar solvents (e.g., DMSO-d₆) can shift proton signals, necessitating solvent-switching experiments .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes in antimicrobial assays. For instance, pyrazole derivatives exhibit affinity for quinoxaline-binding sites, validated via in silico–in vitro correlation .

Q. What strategies address the lack of ecological toxicity data for this compound?

Given limited ecotoxicological studies (e.g., no OECD 301 biodegradability data), researchers should conduct: